

Application Note: Trewiasine Cytotoxicity Assay in MCF-7 Cells

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Compound of Interest

Compound Name: Trewiasine

Cat. No.: B1259721

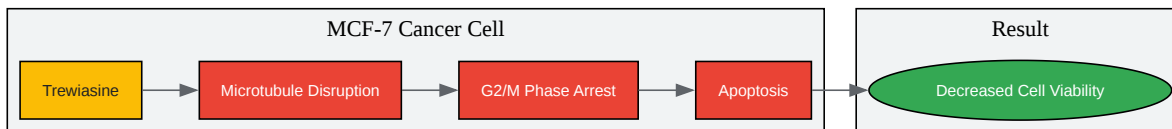
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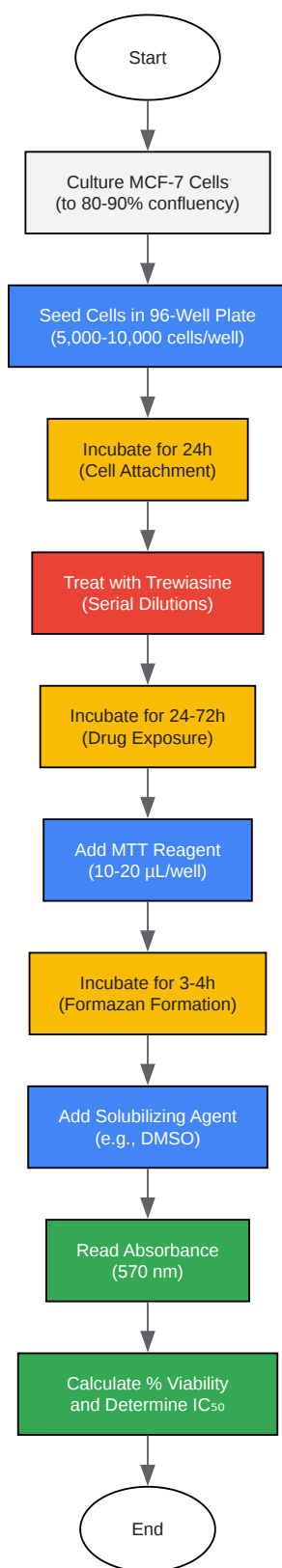
Audience: This document is intended for researchers, scientists, and drug development professionals investigating the cytotoxic effects of novel compounds on cancer cell lines.

Introduction: **Trewiasine**, a maytansinoid compound, has demonstrated significant cytotoxic activity against various human cancer cell lines.^[1] This application note provides a detailed protocol for assessing the cytotoxicity of **Trewiasine** using the human breast adenocarcinoma cell line, MCF-7. The protocol employs the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable colorimetric method for evaluating cell viability.^[2]^[3] The MTT assay measures the metabolic activity of cells, which is indicative of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT salt to purple formazan crystals.^[4]^[5] The concentration of these crystals, once solubilized, is directly proportional to the number of viable cells.^[6]

Proposed Signaling Pathway for Trewiasine

Maytansinoids, the class of compounds **Trewiasine** belongs to, are known to exert their cytotoxic effects by disrupting microtubule assembly. This interference with microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death).





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